![molecular formula C6H14N2O B1380804 N-(2-aminoethyl)-N-methyloxetan-3-amine CAS No. 1554560-03-0](/img/structure/B1380804.png)
N-(2-aminoethyl)-N-methyloxetan-3-amine
Overview
Description
N-(2-aminoethyl)-N-methyloxetan-3-amine, also known as AEMO, is a synthetic amine compound that has a wide range of applications in scientific research. It is used as a reagent, a catalyst, and a reactant in a variety of chemical reactions, and is also used to study the effects of amines on biochemical and physiological systems. AEMO is a versatile compound that can be used in a variety of laboratory experiments and has been used to study the effects of amines on a variety of biological systems.
Scientific Research Applications
Synthesis and Catalysis
N-(2-aminoethyl)-N-methyloxetan-3-amine is utilized in the synthesis of various chemicals. A study by Senthamarai et al. (2018) highlights the use of cobalt oxide nanoparticles in the reductive amination process for synthesizing N-methylated and N-alkylated amines. This process is significant in the development of life-science molecules and plays a critical role in their activities.
Chromatographic Analysis
In chromatography, N-(2-aminoethyl)-N-methyloxetan-3-amine is used to improve the analysis of certain compounds. Okamoto and Kishimoto (1981) demonstrated the use of N-(2-aminoethyl)-γ-aminopropyltrimethoxysilane-treated silica columns for the high-performance liquid chromatographic analysis of aromatic amines, showing better resolution than other gels (Okamoto & Kishimoto, 1981).
Therapeutic Applications
In therapeutic research, derivatives of N-(2-aminoethyl)-N-methyloxetan-3-amine are explored for their potential applications. For instance, Grajkowski et al. (2001) synthesized a derivative for use in solid-phase oligodeoxyribonucleotide synthesis, which could be applied in the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).
Magnetic Resonance Imaging (MRI)
The compound has applications in MRI contrast agents. For example, Hajela et al. (2001) synthesized homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes, which when attached to gadolinium complexes, showed promise as MRI contrast agents (Hajela et al., 2001).
Material Synthesis
In material science, the compound is used in the synthesis of various materials. For instance, Yan et al. (2020) discussed the importance of N-methylation of amines and imines in material synthesis, highlighting the broad application of these reactions in both laboratory research and industrial production (Yan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, including nucleic acids and proteins .
Mode of Action
It’s worth noting that compounds with similar structures, such as peptide nucleic acids (pnas), interact with their targets by forming a hydrophobic protective film on the surface of the targets through physical and chemical actions .
Biochemical Pathways
Similar compounds have been reported to be involved in various biochemical processes, including nucleic acid binding and polymerization .
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, including stability over a wide ph range and resistance to degradation by enzymes .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including the ability to form stable complexes with nucleic acids .
Action Environment
Similar compounds have been reported to exhibit enhanced activity and stability under certain environmental conditions .
properties
IUPAC Name |
N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOJEWDIWXDZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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